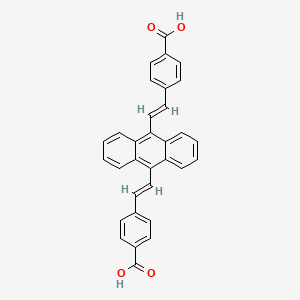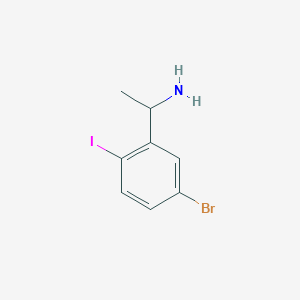
Verbascotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verbascotetraose is a naturally occurring oligosaccharide found in various plants. It belongs to the raffinose family of oligosaccharides, which are known for their prebiotic properties. This compound is composed of four monosaccharide units: three galactose molecules and one glucose molecule, linked together by glycosidic bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Verbascotetraose can be synthesized through enzymatic processes involving the transfer of galactose units to a glucose molecule. This process typically involves the use of glycosyltransferases, which catalyze the formation of glycosidic bonds between the monosaccharides .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of plant tissues rich in raffinose family oligosaccharides. The process involves the hydrolysis of plant materials, followed by chromatographic separation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Verbascotetraose primarily undergoes hydrolysis reactions, where the glycosidic bonds between the monosaccharides are cleaved by enzymes such as α-galactosidase. This reaction results in the formation of simpler sugars like galactose and glucose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under mild acidic or enzymatic conditions. Enzymes like α-galactosidase are commonly used to catalyze the reaction .
Major Products: The major products formed from the hydrolysis of this compound are galactose and glucose .
Wissenschaftliche Forschungsanwendungen
Verbascotetraose has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Prebiotic Research: this compound is studied for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium.
Nutritional Studies: It is used in nutritional studies to evaluate its impact on gut health and its potential benefits as a dietary supplement.
Biochemical Research: this compound is used as a model compound to study the structure and function of oligosaccharides in plant cell walls.
Wirkmechanismus
Verbascotetraose exerts its effects primarily through its prebiotic activity. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The fermentation of this compound by these bacteria produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .
Vergleich Mit ähnlichen Verbindungen
Verbascotetraose is part of the raffinose family of oligosaccharides, which includes other compounds such as:
Raffinose: Composed of one galactose, one glucose, and one fructose molecule.
Stachyose: Composed of two galactose, one glucose, and one fructose molecule.
Verbascose: Composed of four galactose, one glucose, and one fructose molecule.
Compared to these similar compounds, this compound is unique in its specific arrangement of monosaccharides and its distinct prebiotic properties .
Eigenschaften
Molekularformel |
C24H42O21 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2 |
InChI-Schlüssel |
FSJSODMMIYGSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)






![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)


